1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt 1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16086078
InChI: InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);
SMILES:
Molecular Formula: C10H12N4NaO5S
Molecular Weight: 323.28 g/mol

1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt

CAS No.:

Cat. No.: VC16086078

Molecular Formula: C10H12N4NaO5S

Molecular Weight: 323.28 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt -

Specification

Molecular Formula C10H12N4NaO5S
Molecular Weight 323.28 g/mol
Standard InChI InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);
Standard InChI Key OUDLEHOUHPIHDP-UHFFFAOYSA-N
Canonical SMILES CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O.[Na]

Introduction

Nomenclature and Chemical Identity

Systematic and Common Names

PropertyValue/Description
CAS Number51460-26-5
Molecular FormulaC₁₀H₁₂N₄NaO₅S
Molecular Weight323.28 g/mol
SolubilityHighly soluble in water
Storage ConditionsDry, dark, and ventilated environments

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Carbazochrome sodium sulfonate typically begins with 1-methylindole derivatives, which undergo sequential functionalization:

  • Sulfonation: Introduction of the sulfonic acid group at the 2-position using sulfonating agents like chlorosulfonic acid.

  • Hydrazone Formation: Reaction with semicarbazide to generate the hydrazone linkage at the 5-position.

  • Salification: Neutralization with sodium hydroxide to yield the monosodium salt.

Industrial Production

Industrial-scale manufacturing adheres to stringent quality controls, with production capacities exceeding 3,000 metric tons/month in facilities certified under ISO 9001 and ISO 14001 standards . Key challenges include optimizing reaction yields and minimizing byproducts during sulfonation and hydrazonation steps.

Pharmacological Applications and Mechanisms

Vascular Integrity Reinforcement

Carbazochrome sodium sulfonate stabilizes endothelial cell junctions by inhibiting histamine- and bradykinin-induced vascular permeability. Unlike hemostatic agents that act on platelets or coagulation factors, it targets the vascular endothelium directly, reducing plasma leakage in conditions like hemorrhagic shock or capillary fragility.

Phosphatidylinositol Hydrolysis Inhibition

The compound suppresses phosphatidylinositol-specific phospholipase C (PI-PLC) activity in endothelial cells, thereby modulating intracellular calcium signaling and preventing pathological vasodilation. This mechanism is particularly relevant in inflammatory and ischemic conditions.

Table 2: Pharmacological Mechanisms

MechanismBiological Effect
Vascular permeability inhibitionReduces edema and plasma extravasation
PI-PLC inhibitionStabilizes calcium signaling in endothelium
Antioxidant activityScavenges reactive oxygen species (ROS)

Research Findings and Clinical Insights

Preclinical Studies

In rodent models of endotoxin-induced shock, Carbazochrome sodium sulfonate (10 mg/kg, i.v.) reduced mortality by 40% by preserving microvascular integrity. Histological analyses confirmed diminished leukocyte infiltration and endothelial apoptosis in treated subjects.

Clinical Trials

A double-blind trial involving 120 patients with chronic venous insufficiency demonstrated that oral administration (30 mg/day for 8 weeks) significantly improved symptoms like edema and pain (p < 0.01 vs. placebo) . No adverse effects on coagulation parameters (PT, aPTT) were observed, underscoring its safety profile.

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